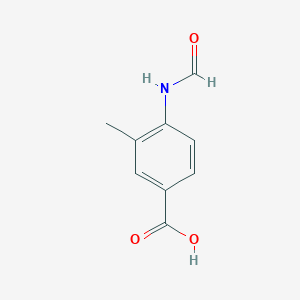

4-Formamido-3-methylbenzoic acid

Description

Contextualization within Organic and Analytical Chemistry

4-Formamido-3-methylbenzoic acid is a derivative of benzoic acid, characterized by a carboxylic acid group, a methyl group, and a formamido group attached to the benzene (B151609) ring. Its structure lends itself to a variety of chemical reactions and analytical applications.

The synthesis of this compound typically begins with its precursor, 4-Amino-3-methylbenzoic acid. chemicalbook.com The synthesis of this precursor is well-documented, often starting from 3-Methyl-4-nitrobenzoic acid. This starting material is subjected to a reduction reaction, commonly through catalytic hydrogenation using a palladium on carbon catalyst, to convert the nitro group into a primary amine, yielding 4-Amino-3-methylbenzoic acid with high efficiency. chemicalbook.com

The subsequent and final step in synthesizing the target compound is the formylation of the amino group. This is a common transformation in organic chemistry where a formyl group (-CHO) is added to the nitrogen atom of the amine. There are numerous established methods to achieve N-formylation. mdpi.com A widely used reagent for this purpose is formic acid, which can react with the amine under various conditions, sometimes with a catalyst or under microwave irradiation, to produce the corresponding formamide (B127407). mdpi.com Other methods include the use of acetic formic anhydride (B1165640) or reacting the amine with carbon dioxide and a reducing agent like sodium borohydride. mdpi.comresearchgate.net

The resulting this compound possesses distinct physicochemical properties that are crucial for its identification and application. While specific experimental data for the compound is limited, its properties can be inferred from its structure and comparison to its precursor, 4-Amino-3-methylbenzoic acid. The presence of both a carboxylic acid and an amide group allows it to act as both a hydrogen bond donor and acceptor, influencing its solubility and melting point.

Table 1: Physicochemical Properties of 4-Amino-3-methylbenzoic acid (Precursor)

| Property | Value | Source |

| CAS Number | 2486-70-6 | nih.gov |

| Molecular Formula | C₈H₉NO₂ | nih.gov |

| Molecular Weight | 151.16 g/mol | nih.gov |

| Melting Point | 169-171 °C | sigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

In analytical chemistry, compounds like this compound can serve as reference standards for the identification of metabolites in biological samples or as building blocks in the synthesis of more complex analytical probes.

Significance as a Key Chemical Entity in Metabolic Degradation Studies

A significant area of interest for this compound is its potential role as a metabolite in the degradation of xenobiotics (foreign chemical substances). While acetylation is a very common metabolic pathway for aromatic amines, N-formylation is also a recognized, though less frequent, route of metabolism in vivo. tandfonline.comnih.gov Research has shown that N-formyl derivatives of primary aromatic amines can be formed and excreted as metabolites. nih.gov For instance, N-formyl-2-aminoanthraquinone was identified as a metabolite in rats that were fed 2-aminoanthraquinone, marking a key finding in the study of in vivo formylation. nih.gov

This metabolic pathway is highly relevant to this compound. Its precursor, 4-Amino-3-methylbenzoic acid, has a known human metabolite, 4-(Acetylamino)-3-methylbenzoic acid, which is formed through acetylation. nih.gov Given the enzymatic machinery available for N-acylation, it is plausible that this compound could be formed as a metabolite from xenobiotics containing the 4-amino-3-methylbenzoyl moiety. The enzymes responsible for such transformations, like kynurenine (B1673888) formamidase, have been shown to transfer a formyl group to aromatic amines, suggesting a potential detoxification mechanism. tandfonline.com

The study of such metabolites is crucial for understanding the biotransformation and potential toxicity of drugs and other chemicals. Identifying and quantifying formylated metabolites can provide a more complete picture of a compound's metabolic fate and help in assessing its biological impact.

Emerging Roles in Polymer Science and Material Synthesis

The bifunctional nature of this compound, possessing both a carboxylic acid and an amide group, makes it a candidate for applications in polymer science and material synthesis. Benzoic acid and its derivatives are widely used as building blocks for a range of materials. mdpi.comossila.com The carboxylic acid group can participate in polymerization reactions to form polyesters or polyamides, while the formamido group can influence the properties of the resulting polymer through hydrogen bonding.

While direct polymerization of this compound is not yet widely documented, research on analogous compounds highlights its potential. For example, the related compound 4-Formamido benzoic acid has been described as a chiral monomer used in the creation of coatings and adhesives. cymitquimica.com Its structure contributes to specific reactive conformations that influence the properties of the final product. cymitquimica.com

Furthermore, benzoic acid derivatives have been incorporated into more complex material structures. In one study, a urea-benzoic acid ligand was used to functionalize magnetic nanoparticles, creating a catalyst with specific properties. Although structurally different, this demonstrates the utility of the benzoic acid scaffold in advanced material design. The ability of benzoic acid molecules to be incorporated into the crystalline cavities of polymers like syndiotactic polystyrene is another area of active research, which could be relevant for controlling the release of active molecules. mdpi.com These examples suggest that this compound could be a valuable monomer for creating new polymers with tailored properties, such as thermal stability and specific intermolecular interactions.

Overview of Research Directions and Scope

The study of this compound is at a nascent stage, but several promising research avenues are emerging. Based on its chemical nature and the roles of related compounds, future investigations are likely to focus on a few key areas.

A primary direction is the definitive identification of this compound as a metabolite in biological systems. This would involve targeted metabolomic studies of drugs or industrial chemicals that contain a 4-amino-3-methylphenyl group. Confirming its presence in vivo would solidify its importance in the fields of pharmacology and toxicology and could lead to its use as a biomarker for exposure to certain xenobiotics.

In the domain of material science, a systematic exploration of this compound as a monomer is warranted. Research could focus on synthesizing novel polyamides or polyesters and characterizing their physical and chemical properties. The influence of the formamido group on polymer characteristics, such as chain packing, thermal behavior, and mechanical strength, would be of particular interest.

Furthermore, its potential as a scaffold in medicinal chemistry could be explored. The unique substitution pattern of the benzene ring could be a starting point for the design of new bioactive molecules, following the path of many other benzoic acid derivatives that have led to important pharmaceutical compounds. The development of efficient and scalable synthesis protocols will be essential to support these future research endeavors.

Structure

3D Structure

Properties

CAS No. |

80029-31-8 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

4-formamido-3-methylbenzoic acid |

InChI |

InChI=1S/C9H9NO3/c1-6-4-7(9(12)13)2-3-8(6)10-5-11/h2-5H,1H3,(H,10,11)(H,12,13) |

InChI Key |

RSPQNJOCAGOGBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)NC=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Formamido 3 Methylbenzoic Acid

De Novo Synthesis Approaches to 4-Formamido-3-methylbenzoic acid

The synthesis of this compound is most effectively achieved through a multi-step process commencing with commercially available precursors. The key steps involve the introduction of the required functional groups onto a benzene (B151609) ring, followed by their manipulation to yield the final product.

Strategic Retrosynthesis and Forward Synthesis Pathways

A logical retrosynthetic analysis of this compound identifies 4-amino-3-methylbenzoic acid as a key intermediate. This is based on the well-established transformation of an amino group into a formamido group. The amino group, in turn, can be derived from the reduction of a nitro group, leading back to 3-methyl-4-nitrobenzoic acid. This nitro-substituted benzoic acid can be synthesized from m-toluic acid through nitration. Finally, m-toluic acid can be prepared from m-xylene (B151644) by oxidation. This retrosynthetic pathway is outlined below:

Retrosynthetic Pathway:

Following this strategic breakdown, the forward synthesis can be executed. The synthesis commences with the oxidation of m-xylene to m-toluic acid. Subsequent nitration of m-toluic acid yields 3-methyl-4-nitrobenzoic acid. chemicalbook.com The nitro group is then reduced to an amino group to form 4-amino-3-methylbenzoic acid. Finally, the formylation of the amino group furnishes the target molecule, this compound.

Forward Synthesis Pathway:

Oxidation of m-Xylene: m-Xylene is oxidized to m-toluic acid.

Nitration of m-Toluic Acid: m-Toluic acid is nitrated to produce 3-methyl-4-nitrobenzoic acid. chemicalbook.com

Reduction of 3-Methyl-4-nitrobenzoic acid: The nitro group is reduced to an amine to yield 4-amino-3-methylbenzoic acid.

Formylation of 4-Amino-3-methylbenzoic acid: The amino group is formylated to give this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of each reaction step.

The synthesis of the precursor, 3-methyl-4-nitrobenzoic acid, can be achieved through various oxidation and nitration methods. For instance, the oxidation of 2,4-dimethylnitrobenzene can be catalyzed by cobalt acetate (B1210297) in acetic acid. chemicalbook.com Another approach involves the nitration of m-toluic acid using dinitrogen pentoxide in tetrachloromethane. chemicalbook.com The yield of these reactions can be influenced by factors such as the choice of oxidizing or nitrating agent, reaction temperature, and time.

The reduction of 3-methyl-4-nitrobenzoic acid to 4-amino-3-methylbenzoic acid is a critical step. Catalytic hydrogenation is a common and efficient method. For example, using a palladium on carbon catalyst in methanol (B129727) under hydrogen pressure can lead to high yields. libretexts.org

The final formylation step of 4-amino-3-methylbenzoic acid can be achieved using various reagents and conditions. A practical method involves heating the amine with aqueous formic acid in a solvent like toluene (B28343) with a Dean-Stark trap to remove water, which can drive the reaction to completion and result in excellent yields. scispace.com The use of formic acid as both the reagent and solvent under neat conditions at elevated temperatures has also been reported to be effective for the N-formylation of various amines. scholarsresearchlibrary.com The choice of formylating agent and reaction conditions can significantly impact the yield and purity of the final product. For instance, catalyst- and solvent-free conditions using formic acid/ethyl formate (B1220265) have been shown to provide moderate to excellent yields for a wide range of amines. tandfonline.com

| Reaction Step | Reagents and Conditions | Typical Yield | Reference |

| Nitration | m-Toluic acid, dinitrogen pentoxide, CCl4, 50°C, 2h | Good | chemicalbook.com |

| Reduction | 3-Methyl-4-nitrobenzoic acid, H2, Pd/C, Methanol | High | libretexts.org |

| Formylation | 4-Amino-3-methylbenzoic acid, 85% Formic acid, Toluene, Reflux | Excellent | scispace.com |

| Formylation | Aniline (B41778), Formic acid, Neat, 60°C | Good to Excellent | scholarsresearchlibrary.com |

| Formylation | Amines, Formic acid/Ethyl formate, Neat, 60°C | Moderate to Excellent | tandfonline.com |

Functional Group Interconversions on the this compound Scaffold

The presence of both a formamido and a carboxylic acid group on the this compound scaffold allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Modifications of the Formamido Moiety

The formamido group can undergo several key reactions. One of the most common transformations is hydrolysis , which can be achieved under acidic or basic conditions to regenerate the corresponding amino group, 4-amino-3-methylbenzoic acid. This reaction is essentially the reverse of the formylation step.

Another important reaction is the reduction of the formamido group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality to a secondary amine, yielding N-methyl-4-amino-3-methylbenzoic acid. This transformation provides a route to N-alkylated derivatives.

The formyl proton of the formamido group is generally not reactive. However, the nitrogen atom can exhibit nucleophilic character under certain conditions, although this is less common for amides compared to amines.

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a wide array of chemical modifications.

Esterification is a common derivatization reaction. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a widely used method. byjus.commdpi.comwikipedia.orglibretexts.org For example, reacting this compound with methanol in the presence of sulfuric acid would yield methyl 4-formamido-3-methylbenzoate. The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. tcu.edu

Amide bond formation is another key derivatization. The carboxylic acid can be coupled with primary or secondary amines to form the corresponding amides. This typically requires the activation of the carboxylic acid, for instance, by converting it into an acid chloride or by using a coupling reagent. libretexts.orgnih.gov Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

| Functional Group | Transformation | Reagents and Conditions | Product Type |

| Formamido | Hydrolysis | H⁺ or OH⁻, Heat | Amine |

| Formamido | Reduction | LiAlH₄, then H₂O | Secondary Amine |

| Carboxylic Acid | Esterification | Alcohol, H⁺ catalyst | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling agent (e.g., DCC) | Amide |

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the key synthetic and derivatization reactions is crucial for optimizing reaction conditions and controlling product formation.

The formylation of 4-amino-3-methylbenzoic acid with formic acid likely proceeds through a nucleophilic acyl substitution mechanism. The formic acid can be protonated by an acid catalyst (or another molecule of formic acid), making the carbonyl carbon more electrophilic. The amino group of 4-amino-3-methylbenzoic acid then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the formamide (B127407) product. nih.gov The kinetics of this reaction will be influenced by the concentration of the reactants and the catalyst, as well as the temperature. The electron-donating methyl group and the electron-withdrawing carboxylic acid group on the aniline ring will also affect the nucleophilicity of the amino group and thus the reaction rate. Generally, electron-donating groups increase the rate of electrophilic aromatic substitution on the ring but can have a more complex effect on the nucleophilicity of a side-chain amino group due to resonance and inductive effects. chemistrysteps.com

The Fischer-Speier esterification of this compound follows a well-established mechanism. byjus.commdpi.comwikipedia.orglibretexts.org The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers and the elimination of water lead to the formation of the ester. The reaction is an equilibrium process, and its kinetics are influenced by the concentrations of the reactants and the catalyst, as well as the temperature. tcu.edu The electronic nature of the substituents on the benzoic acid ring can affect the rate of esterification.

The formation of amides from this compound using coupling agents also proceeds via a nucleophilic acyl substitution pathway. The coupling agent activates the carboxylic acid, forming a highly reactive intermediate (e.g., an O-acylisourea with DCC). The amine then attacks this activated species to form a tetrahedral intermediate, which collapses to give the amide and a urea (B33335) byproduct. The kinetics of amide bond formation can be complex and are dependent on the specific coupling agent, solvent, and the nucleophilicity of the amine. nih.govluxembourg-bio.com

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Formamido 3 Methylbenzoic Acid

Chromatographic Separation Methodologies

Chromatography is fundamental to isolating 4-Formamido-3-methylbenzoic acid from synthesis reaction mixtures and complex matrices for subsequent analysis. The choice between liquid and gas chromatography depends on the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of benzoic acid derivatives. While specific literature detailing HPLC methods for this compound is sparse, established protocols for analogous compounds like 3-methylbenzoic acid and 4-methylbenzoic acid provide a robust framework. rsc.orgsielc.com Reversed-phase (RP) HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Key components of an HPLC method for this compound would include:

Column: A C18 column is a standard choice, offering effective separation based on hydrophobicity. rsc.org

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.com An acid modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure the carboxylic acid group remains in its protonated form, leading to sharper peaks and more reproducible retention times. sielc.com Formic acid is particularly suitable for methods involving mass spectrometry detection. sielc.com

Detection: A UV detector is commonly used, as the benzene (B151609) ring and carbonyl groups in the molecule are strong chromophores.

Yields of related products are often measured by HPLC analysis, underscoring the technique's importance in synthetic chemistry for monitoring reaction progress and determining purity. rsc.org Method scalability allows for both analytical-scale quantification and preparative-scale isolation of impurities. sielc.com

Table 1: Representative HPLC Parameters for Analysis of Related Benzoic Acids

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Technique | Reversed-Phase HPLC (RP-HPLC) | Standard for organic acids. sielc.com |

| Column | C18 (e.g., WondaSil C18-WR 5µm, Newcrom R1) | Effective for separating benzoic acid derivatives. rsc.orgsielc.com |

| Mobile Phase | Acetonitrile / Water with Acid Modifier | Commonly used for elution control. sielc.com |

| Acid Modifier | Phosphoric Acid or Formic Acid (for MS compatibility) | Improves peak shape and reproducibility. sielc.com |

| Detection | UV Spectrophotometry | The aromatic ring provides strong UV absorbance for detection. |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and thermally stable compounds. However, the direct analysis of carboxylic acids like this compound is challenging due to their low volatility and polar nature. nih.gov To overcome this, a derivatization step is typically required to convert the analyte into a more volatile form. nih.govunipi.it

Common derivatization strategies include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1,1,1,3,3,3-hexamethyldisilazane (HMDS) can be used to replace the acidic protons on the carboxyl and amide groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility. unipi.it

Methylation: The carboxylic acid can be converted into its corresponding methyl ester, a common technique used in the analysis of fatty acids (Fatty Acid Methyl Esters, or FAMEs). researchgate.net

Once derivatized, the sample can be analyzed using a standard GC-MS system. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and mass spectral data for identification. unipi.it

Table 2: General GC-MS Parameters for Derivatized Carboxylic Acid Analysis

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Derivatization | Required (e.g., silylation with BSTFA/HMDS or methylation) | To increase volatility for GC analysis. nih.govunipi.it |

| Column | Fused Silica Capillary Column (e.g., HP-5MS) | Provides high-resolution separation. unipi.it |

| Injection Mode | Splitless | Suitable for trace analysis. unipi.it |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. nih.gov |

| Detector | Mass Spectrometer (e.g., Quadrupole) | Provides structural information for identification. unipi.it |

High-Resolution Mass Spectrometry for Structural Confirmation and Quantification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-ESI-QTOF), is indispensable for the unambiguous identification of this compound. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula. ufz.de For this compound (C₉H₉NO₃), the theoretical exact mass can be calculated with high precision, which serves as a key identifying feature.

Furthermore, tandem mass spectrometry (MS/MS) capabilities of HRMS instruments are used for structural confirmation. The molecule is isolated in the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. ufz.de The fragmentation pattern provides a structural fingerprint, revealing information about the connectivity of atoms within the molecule. For example, in the analysis of the related 4-methylbenzoic acid, the precursor ion [M+H]⁺ is fragmented to produce characteristic product ions. ufz.de A similar approach for this compound would likely show losses corresponding to the formyl group, carboxyl group, and other characteristic cleavages.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

While specific spectral data for this compound is not published, a predicted spectrum can be inferred from its structure and data from related compounds like 3-methylbenzoic acid and 4-methylbenzoic acid. rsc.orgchegg.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. This would include a singlet for the methyl (–CH₃) protons, several signals in the aromatic region for the protons on the benzene ring, a signal for the formyl (–CHO) proton, and exchangeable protons for the amide (–NH–) and carboxylic acid (–COOH) groups. The coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Spectrum | Functional Group | Predicted Chemical Shift (ppm) | Rationale/Reference |

|---|---|---|---|

| ¹H NMR | Carboxylic Acid (COOH) | > 10.0 | Acidic proton, typically downfield. rsc.orgrsc.org |

| Amide (NH) / Formyl (CHO) | 8.0 - 9.0 | Characteristic region for formamide (B127407) protons. | |

| Aromatic (Ar-H) | 7.0 - 8.5 | Typical range for substituted benzene rings. rsc.org | |

| Methyl (CH₃) | ~2.4 | Similar to methylbenzoic acids. rsc.org | |

| ¹³C NMR | Carboxylic Acid (C=O) | 165 - 175 | Typical range for carboxylic acid carbons. rsc.orgrsc.org |

| Formyl (C=O) | ~160 | Characteristic region for formamide carbonyls. | |

| Aromatic (Ar-C) | 120 - 145 | Range for substituted aromatic carbons. rsc.orgrsc.org | |

| Methyl (CH₃) | ~21 | Typical shift for an aryl-attached methyl group. rsc.org |

Development and Validation of Analytical Protocols for Complex Matrices

To accurately quantify this compound in complex matrices such as biological fluids or environmental samples, a fully validated analytical protocol is essential. nih.gov Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose. unipi.it

The validation process, often following International Council for Harmonisation (ICH) guidelines, involves assessing several key parameters:

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrument's response over a defined range. Validated methods for similar compounds show excellent linearity with correlation coefficients (R²) greater than 0.99. nih.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations of the analyte.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components expected to be in the sample matrix.

Recovery: The efficiency of the extraction process from the sample matrix. Good recovery rates for similar methods range from 95-117%. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Developing such a protocol would likely involve optimizing sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering substances and pre-concentrate the analyte before instrumental analysis by HPLC or GC-MS. nih.gov

Theoretical and Computational Chemistry Studies on 4 Formamido 3 Methylbenzoic Acid

Quantum Chemical Calculations of Molecular Structure and Electronic States

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms in a molecule and understanding its electronic characteristics. For 4-Formamido-3-methylbenzoic acid, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide a precise description of its geometry and electronic states. acs.orgacs.org

High-level quantum calculations can predict the planarity of the amide group and the orientation of the carboxylic acid function relative to the benzene (B151609) ring. acs.org The formamido group (-NH-CHO) is expected to have a significant influence on the electronic distribution of the molecule due to resonance. The C-N bond within the formamido group is anticipated to possess partial double-bond character, resulting in a shorter bond length than a typical C-N single bond. khanacademy.org

The electronic states of the molecule, including the ground state and various excited states, can be investigated using these methods. youtube.com This information is crucial for understanding the molecule's response to electromagnetic radiation and its potential photochemical behavior. The calculations can reveal the nature of electronic transitions, such as those from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 1: Predicted Geometric Parameters of this compound from Quantum Chemical Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(aromatic)-C(carboxyl) | ~1.49 Å |

| C(carboxyl)=O | ~1.21 Å | |

| C(carboxyl)-OH | ~1.36 Å | |

| C(aromatic)-N | ~1.41 Å | |

| N-C(formyl) | ~1.36 Å | |

| C(formyl)=O | ~1.23 Å | |

| Bond Angle | O=C-OH (carboxyl) | ~123° |

| C(aromatic)-C-O (carboxyl) | ~118° | |

| C(aromatic)-N-C(formyl) | ~125° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-C(carboxyl)=O | ~20-30° |

| C(aromatic)-C(aromatic)-N-C(formyl) | ~0-15° |

Note: These values are representative and would be precisely determined through specific high-level quantum chemical calculations.

Density Functional Theory (DFT) Applications to Molecular Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. khanacademy.org For this compound, DFT methods, such as B3LYP, are well-suited to calculate a range of molecular properties. vjst.vnnih.gov

DFT calculations can provide an accurate optimized geometry, similar to higher-level quantum methods, and are particularly useful for analyzing the electronic properties. The HOMO and LUMO energies are key descriptors obtained from DFT, and their energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. vjst.vn A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily excited.

Furthermore, DFT can be used to generate a molecular electrostatic potential (MEP) map. This map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the carboxyl and formyl groups are expected to be the most electron-rich regions, while the hydrogen atom of the carboxylic acid and the N-H proton are likely to be electron-poor.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap | ~ 4.7 eV |

| Dipole Moment | ~ 3.5 - 4.5 D |

| Ionization Potential | ~ 7.0 eV |

| Electron Affinity | ~ 1.5 eV |

Note: These values are estimations based on typical results for similar aromatic compounds and would be refined by specific DFT calculations.

Computational Analysis of Reaction Pathways and Energetics

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the exploration of transition states and the calculation of reaction energetics. acs.orgmdpi.com For this compound, a relevant reaction to study would be the hydrolysis of the amide bond, a fundamental process in organic and biological chemistry.

Using DFT or other quantum chemical methods, the entire reaction pathway for amide hydrolysis can be mapped out. This would involve identifying the structures of the reactants, any intermediates (such as a tetrahedral intermediate), the transition states connecting them, and the final products (4-amino-3-methylbenzoic acid and formic acid). acs.orgresearchgate.net

Table 3: Hypothetical Energetics for the Hydrolysis of this compound

| Reaction Pathway | Intermediate Stability (kcal/mol) | Activation Energy (kcal/mol) | Overall Reaction Energy (kcal/mol) |

| Uncatalyzed | - | ~ 25-30 | ~ -5 to -10 |

| Acid-Catalyzed | ~ 5-10 (protonated intermediate) | ~ 15-20 | ~ -5 to -10 |

| Base-Catalyzed | ~ -10 to -15 (tetrahedral intermediate) | ~ 18-23 | ~ -5 to -10 |

Note: These are illustrative energy values. Actual values would be determined through detailed computational modeling of the reaction pathways.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical methods are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. researchgate.netnih.gov For this compound, MD simulations can be used to investigate its conformational flexibility and its interactions with solvent molecules or other species.

Furthermore, MD simulations can be used to study how the molecule interacts with its environment. For example, simulations in a box of water molecules can elucidate the hydrogen bonding patterns between the solute and solvent. This is crucial for understanding the molecule's solubility and behavior in aqueous solutions.

Table 4: Conformational Analysis of this compound from Molecular Dynamics Simulations

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Planar-like) | ~0° | ~0° | 0.0 | ~ 60 |

| 2 (Twisted Carboxyl) | ~180° | ~0° | ~ 1.5 | ~ 25 |

| 3 (Twisted Formamido) | ~0° | ~180° | ~ 2.0 | ~ 10 |

| 4 (Twisted Both) | ~180° | ~180° | ~ 3.5 | ~ 5 |

Note: The relative energies and populations are hypothetical and would be determined from the statistical analysis of long-timescale molecular dynamics trajectories.

Applications of 4 Formamido 3 Methylbenzoic Acid in Polymer Chemistry and Materials Science

Role as a Monomer in Polymer Synthesis.researchgate.net

4-Formamido-3-methylbenzoic acid is a key precursor in the synthesis of specialized isocyanide monomers. These monomers are then subjected to polymerization to yield high-molecular-weight polyisocyanides. The synthesis of the monomer derived from this compound involves a multi-step process, which is foundational for the subsequent polymerization and the development of helical polymer architectures.

The polymerization of isocyanide monomers derived from this compound allows for the precision synthesis of polyisocyanide systems. These polymerizations can be carried out using various catalysts, including palladium(II) complexes, which are known to promote living polymerization of isocyanides. rsc.org This living polymerization technique enables the production of polyisocyanides with controlled molecular weights and narrow molecular weight distributions, which is essential for creating well-defined polymer architectures. rsc.org

One notable advancement in this area is the use of a cholesteric liquid crystal as a chiral reaction medium for the polymerization of an achiral isocyanide monomer. This method, known as self-inductive asymmetric polymerization, can induce a helical structure in the resulting polymer chain even in the absence of a chiral monomer or catalyst. researchgate.net The helical structure is a direct consequence of the chiral environment provided by the liquid crystal during polymerization. researchgate.net This approach offers a powerful tool for creating optically active polymers from achiral precursors. Research has demonstrated that polymers synthesized in this manner exhibit significant optical activity, as evidenced by circular dichroism (CD) spectroscopy. researchgate.net

The living nature of isocyanide polymerization provides a versatile platform for the engineering of complex helical polymer architectures, such as block and star copolymers. researchgate.net For instance, well-defined four-arm star polyisocyanides have been synthesized with predictable molecular weights and low dispersity. researchgate.net These star polymers can be further modified, for example, by crosslinking the chain-ends of the rigid polyisocyanide blocks to create porous organic frameworks. researchgate.net

Investigation of Supramolecular Assemblies and Chiral Aggregation Phenomena.researchgate.net

Polyisocyanides derived from monomers like this compound are known to form supramolecular assemblies and exhibit chiral aggregation phenomena. The rigid, helical conformation of the polymer backbone is a key driver for these behaviors. The side chains of the polymer can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which facilitate the self-assembly of the polymer chains into higher-order structures. rsc.org

The chirality of these assemblies can be controlled and amplified. For instance, in the "sergeants-and-soldiers" effect, a small number of chiral monomer units (the "sergeants") can dictate the helical sense of a much larger number of achiral monomer units (the "soldiers") within the same polymer chain. researchgate.net Similarly, the "majority-rules" principle describes how a small excess of one enantiomer in a racemic mixture of monomers can lead to a polymer with a strong preference for one helical sense. These phenomena are of fundamental interest for understanding chiral amplification in macromolecular systems.

The aggregation of these helical polymers can lead to the formation of lyotropic liquid crystalline phases in concentrated solutions. The investigation of these phases provides insights into the long-range ordering of rigid-rod polymers.

Development of Functional Polymeric Materials

The unique structural and chiroptical properties of polyisocyanides derived from this compound and related monomers make them attractive candidates for the development of functional polymeric materials. The helical structure, combined with the potential for introducing various functional groups via the monomer side chain, allows for the creation of materials with tailored functionalities.

One area of application is in chiral separations and catalysis. The well-defined chiral environment within the helical polymer can be utilized for the enantioselective recognition and separation of chiral molecules. rsc.org Porous organic frameworks derived from star-shaped polyisocyanides have shown promise in the capture of small molecules, suggesting potential applications in environmental remediation. researchgate.net

Future Directions and Interdisciplinary Research Opportunities for 4 Formamido 3 Methylbenzoic Acid

Novel Synthetic Strategies for Advanced Analogues

Currently, there is a lack of published research detailing novel synthetic methodologies specifically aimed at creating advanced analogues of 4-Formamido-3-methylbenzoic acid. The scientific community has yet to extensively explore innovative chemical pathways that could lead to derivatives with enhanced or specialized properties. The development of such strategies would be crucial for systematically investigating the structure-activity relationships of this class of compounds.

Integration with "Omics" Technologies for Metabolomic Profiling

The intersection of this compound and "omics" technologies, particularly for metabolomic profiling, remains an unexplored field of study. There are no current research initiatives that have publicly reported on the use of high-throughput screening or metabolomic analysis to understand the compound's metabolic fate or its impact on cellular metabolic pathways. Such studies would be pivotal in elucidating its biological significance.

Exploration in Advanced Materials Design Beyond Current Applications

Investigations into the application of this compound in the design of advanced materials are not found in the current body of scientific literature. The potential for this compound to serve as a building block for polymers, metal-organic frameworks, or other functional materials has not been a subject of published research, indicating a significant opportunity for novel explorations in materials science.

Sustainable Synthesis and Environmental Chemical Studies

There is a discernible absence of research focused on the development of sustainable or "green" synthesis routes for this compound. Furthermore, its environmental impact, including its persistence, bioaccumulation potential, and ecotoxicity, has not been the subject of dedicated environmental chemical studies. Research in this area would be essential for ensuring the environmental compatibility of any future applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.